3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[3-(difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-5-4-6(8(9)10)11-12(5)3-2-7(13)14/h4,8H,2-3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTNQNUGMWSTFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid typically involves several steps. One common method includes the reaction of difluoroacetic acid with appropriate pyrazole derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may vary, but they generally aim to optimize the reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | pKa (Predicted) | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | C₈H₁₀F₂N₂O₂ | 218.17 | 3.8–4.2 | 1.5–2.0 |
| 3-[3-(Difluoromethyl)-5-methyl]butanoic acid | C₉H₁₂F₂N₂O₂ | 216.20 | 4.24 | 2.3 |
| 3-(3-Amino-5-methyl)propanoic acid HCl | C₇H₁₁ClN₃O₂ | 230.19 | 2.5 (acid), 9.8 (amine) | -0.5 |
| 4-Bromo-5-methyl-3-CF₃ analog | C₈H₇BrF₃N₂O₂ | 305.06 | 3.5 | 2.8 |
Q & A
Q. What are the recommended synthetic routes for 3-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid, and how can reaction conditions be optimized?
The synthesis typically involves multi-step procedures, starting with pyrazole ring formation followed by functionalization. Key steps include:
- Pyrazole core construction : Cyclocondensation of hydrazines with β-keto esters or diketones under acidic conditions.
- Difluoromethyl introduction : Use of difluoromethylation reagents (e.g., ClCFH) in the presence of transition-metal catalysts .
- Propanoic acid linkage : Alkylation or nucleophilic substitution to attach the carboxylic acid moiety. Optimization requires controlling temperature (60–100°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd/C for hydrogenation steps). Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and F NMR confirm the difluoromethyl group (δ ~5.5–6.5 ppm for CFH) and pyrazole protons (δ 6.2–7.8 ppm). C NMR identifies carbonyl carbons (δ ~170 ppm) .
- IR spectroscopy : Stretching vibrations for C=O (1700–1750 cm) and N-H (3200–3400 cm) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (calculated for CHFNO: 218.07 g/mol) .
Q. What are the primary chemical reactivity patterns observed in this compound?
- Acid-base behavior : The carboxylic acid group (pKa ~4.5) enables salt formation with bases (e.g., NaOH), critical for solubility in biological assays.
- Electrophilic substitution : The pyrazole ring undergoes halogenation or nitration at the 4-position under mild conditions.
- Hydrogen bonding : The difluoromethyl group enhances binding to enzymes via weak C-F···H-N interactions .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anti-inflammatory) be resolved?
Contradictions often arise from assay-specific variables:
- Target selectivity : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to differentiate from broad-spectrum antimicrobial effects .
- Cellular uptake : Measure intracellular concentrations via LC-MS to correlate activity with bioavailability.
- Structural analogs : Compare with derivatives lacking the difluoromethyl group to isolate functional group contributions .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., dihydrofolate reductase).
- MD simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR modeling : Correlate substituent electronegativity (e.g., F vs. Cl) with inhibitory potency using Gaussian-based descriptors .
Q. How can reaction yields be improved during scale-up synthesis?
- Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation steps (yields vary by 15–20%).
- Solvent optimization : Replace DMF with MeCN to reduce side-product formation.
- Flow chemistry : Continuous-flow reactors minimize thermal degradation during exothermic steps .
Methodological Considerations
Q. What in vitro assays are recommended for evaluating enzyme inhibition?
- Kinetic assays : Measure IC values via spectrophotometric monitoring of substrate depletion (e.g., NADH oxidation at 340 nm).
- Fluorescence polarization : Track binding affinity using fluorescently labeled enzymes.
- Control experiments : Include known inhibitors (e.g., methotrexate for DHFR) to validate assay conditions .
Q. How should stability studies be designed for this compound under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via HPLC.
- Plasma stability : Use human plasma at 37°C; quench with acetonitrile and quantify parent compound.
- Light sensitivity : Store samples under UV/visible light (300–800 nm) to assess photodegradation .
Data Analysis and Reporting
Q. What statistical approaches are appropriate for dose-response studies?
Q. How can structural analogs guide SAR studies?
- Fragment-based design : Replace the difluoromethyl group with -CF or -CH to probe steric/electronic effects.
- Bioisosteres : Substitute the pyrazole ring with 1,2,4-triazole and compare activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
